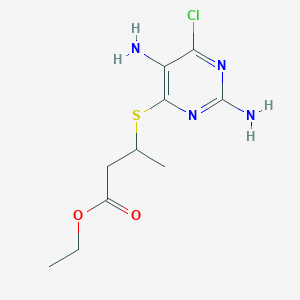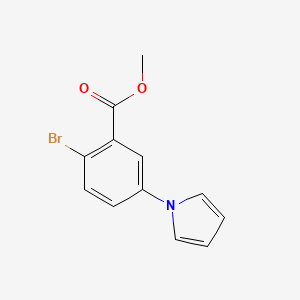
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase inhibitor that has been extensively studied in the field of cancer research. It was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mechanism of Action
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea also inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of receptor tyrosine kinases. It also inhibits angiogenesis, which can lead to the starvation of cancer cells due to a lack of blood supply. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have minimal effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies. However, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has some limitations for use in lab experiments. It is a multi-targeted inhibitor, which can make it difficult to determine the specific effects of the drug on individual signaling pathways. Additionally, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea. One area of research is the development of new analogs of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea that may have improved efficacy and selectivity. Another area of research is the investigation of the role of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in the treatment of other diseases, such as Alzheimer's disease, is an area of active research.
Synthesis Methods
The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea involves a multi-step process that includes the formation of a quinoline ring and the introduction of a sulfonamide group. The final step involves the addition of a urea group to the quinoline ring. The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been described in detail in several scientific publications.
Scientific Research Applications
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
properties
IUPAC Name |
1-(2-methylsulfonylethyl)-3-quinolin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-20(18,19)9-8-14-13(17)16-12-7-6-10-4-2-3-5-11(10)15-12/h2-7H,8-9H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDVIVWPWXDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)

![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)

![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)